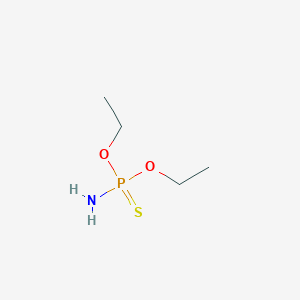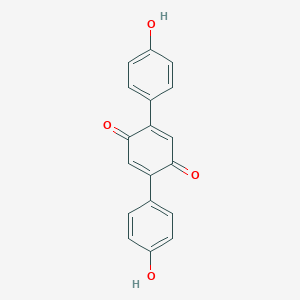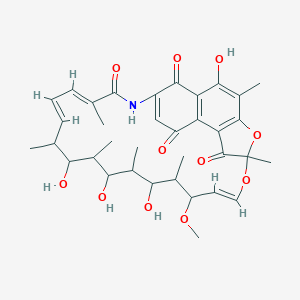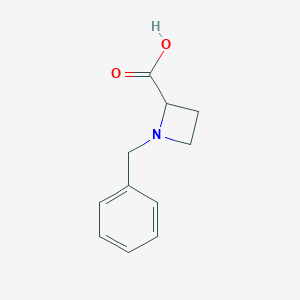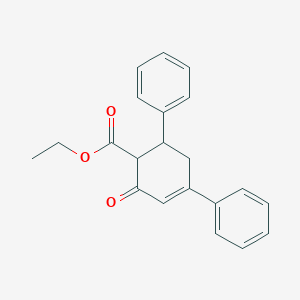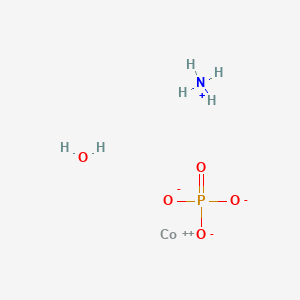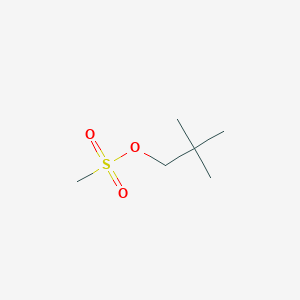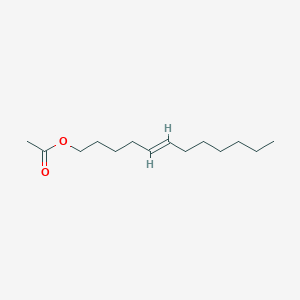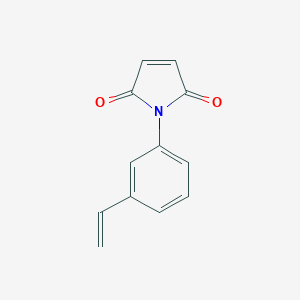
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione, also known as EPD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes, including cell proliferation and apoptosis.
Biochemical And Physiological Effects
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been shown to have various biochemical and physiological effects. Studies have shown that 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione can reduce the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Moreover, 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been shown to have a neuroprotective effect and can protect neurons from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its ease of synthesis and low cost. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione can be synthesized using simple methods and is relatively inexpensive compared to other compounds used in scientific research. However, 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several potential future directions for scientific research. One potential direction is the development of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another potential direction is the investigation of the mechanism of action of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione to understand its biochemical and physiological effects in more detail. Moreover, future research could explore the potential use of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione is a synthetic compound that has been studied for its potential use in various scientific research applications. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its ease of synthesis and low cost. However, 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. Future research could explore the potential use of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione in the development of new drugs for the treatment of various diseases.
Synthesis Methods
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione can be synthesized using various methods, including the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with ethyl vinyl ether in the presence of sodium hydride. Another method involves the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with acetic anhydride and acetic acid in the presence of sodium acetate. The yield of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione obtained using these methods is around 60-70%.
Scientific Research Applications
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been studied for its potential use in various scientific research applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. Studies have also shown that 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has anti-cancer properties and can induce apoptosis in cancer cells. Moreover, 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
properties
CAS RN |
19007-92-2 |
|---|---|
Product Name |
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione |
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
1-(3-ethenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9NO2/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(13)15/h2-8H,1H2 |
InChI Key |
CGBJEUYTEGUTIK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
Canonical SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



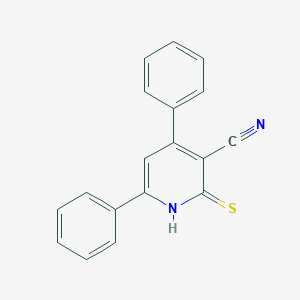
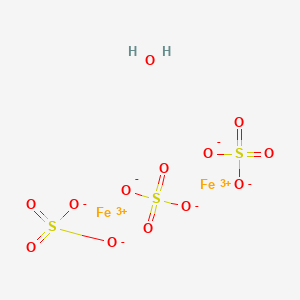
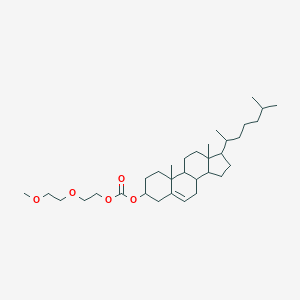
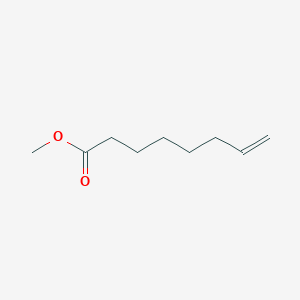
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
